![molecular formula C16H23N3O2 B237782 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide, also known as IBPA, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters such as serotonin and dopamine in the brain. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has also been shown to interact with GABA receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are involved in the regulation of mood and behavior. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has also been shown to reduce the levels of glutamate, which is a neurotransmitter that is involved in the development of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has low toxicity and can be administered orally. However, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has some limitations, including its limited solubility in water and its potential for interacting with other drugs.
Direcciones Futuras
There are several future directions for the research of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide. One potential direction is the investigation of its potential use in the treatment of Alzheimer's disease. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of this disease. Another potential direction is the investigation of its potential use in the treatment of neuropathic pain. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been shown to reduce the levels of glutamate, which is a neurotransmitter that is involved in the development of neuropathic pain. Therefore, it may be a promising candidate for the treatment of this condition. Additionally, future research could focus on the development of new N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide involves the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with 2-aminophenylacetic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then purified by column chromatography to obtain pure N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide.
Aplicaciones Científicas De Investigación
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and schizophrenia.
Propiedades
Nombre del producto |
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C16H23N3O2 |
Peso molecular |
289.37 g/mol |
Nombre IUPAC |
N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C16H23N3O2/c1-12(2)16(21)19-10-8-18(9-11-19)15-7-5-4-6-14(15)17-13(3)20/h4-7,12H,8-11H2,1-3H3,(H,17,20) |
Clave InChI |
ITHBKKXAKUVUBU-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C |
SMILES canónico |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



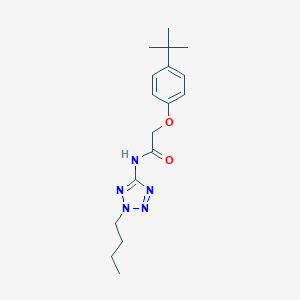

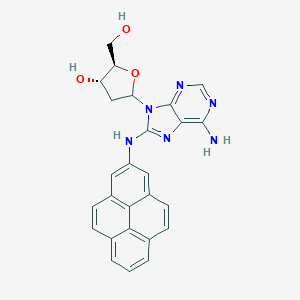
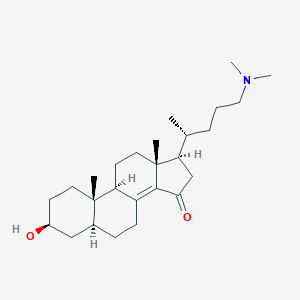

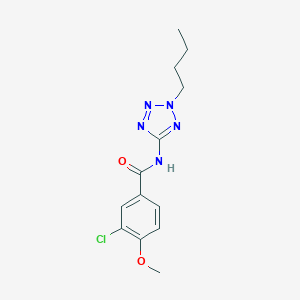
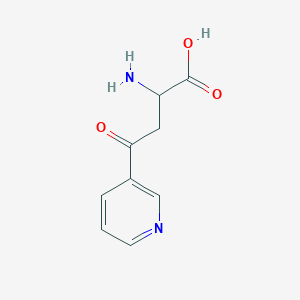
![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)
![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B237731.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)


![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)
